molecular formula C14H18N2O2 B11868230 (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B11868230
M. Wt: 246.30 g/mol
InChI Key: NLRCBCRYOXXWKD-LBPRGKRZSA-N
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Description

®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[24]heptan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The introduction of the amino group and the methoxybenzyl group is usually done through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The amino group and the methoxybenzyl group play a crucial role in binding to these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane analogues: These compounds share the spirocyclic core but differ in the functional groups attached.

    4-Heptanone derivatives: These compounds have a similar ketone group but lack the spirocyclic structure.

    Methoxybenzyl derivatives: These compounds contain the methoxybenzyl group but differ in the rest of the structure.

Uniqueness

®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is unique due to its combination of a spirocyclic core, an amino group, and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(7R)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m0/s1

InChI Key

NLRCBCRYOXXWKD-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H](C3(C2=O)CC3)N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N

Origin of Product

United States

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